molecular formula C7H3BrClN3O B12982613 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol

Cat. No.: B12982613
M. Wt: 260.47 g/mol
InChI Key: VDOXLFLTLULSKI-UHFFFAOYSA-N
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Description

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridopyrazine core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyridopyrazine derivatives under controlled conditions. The reaction conditions often include the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), in the presence of suitable solvents like dichloromethane or acetonitrile. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-chloropyrido[3,4-b]pyrazine
  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Uniqueness

8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different photophysical properties, making it suitable for specialized applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C7H3BrClN3O

Molecular Weight

260.47 g/mol

IUPAC Name

8-bromo-2-chloro-6H-pyrido[3,4-b]pyrazin-7-one

InChI

InChI=1S/C7H3BrClN3O/c8-5-6-3(1-11-7(5)13)10-2-4(9)12-6/h1-2H,(H,11,13)

InChI Key

VDOXLFLTLULSKI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=O)N1)Br)N=C(C=N2)Cl

Origin of Product

United States

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